molecular formula C10H9NO4 B14703992 3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl acetate CAS No. 23520-35-6

3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl acetate

Cat. No.: B14703992
CAS No.: 23520-35-6
M. Wt: 207.18 g/mol
InChI Key: UPZQKQYNCLTMCB-UHFFFAOYSA-N
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Description

3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl acetate is a chemical compound that belongs to the benzoxazine family Benzoxazines are heterocyclic compounds containing nitrogen and oxygen atoms in their ring structure This particular compound is characterized by the presence of an oxo group at the third position and an acetate group at the second position of the benzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl acetate typically involves the reaction of 2-aminophenol with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the benzoxazine ring. The reaction conditions generally include heating the reaction mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-oxo derivatives.

    Reduction: Formation of 3-hydroxy derivatives.

    Substitution: Formation of substituted benzoxazines with various functional groups.

Scientific Research Applications

3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of polymers, resins, and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, its ability to form stable complexes with metal ions can influence its biological activity and interactions with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside
  • Methyl (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate
  • 2-Alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines

Uniqueness

3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl acetate is unique due to its specific functional groups and structural features The presence of both an oxo group and an acetate group imparts distinct chemical reactivity and biological activity compared to other benzoxazine derivatives

Properties

CAS No.

23520-35-6

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

(3-oxo-4H-1,4-benzoxazin-2-yl) acetate

InChI

InChI=1S/C10H9NO4/c1-6(12)14-10-9(13)11-7-4-2-3-5-8(7)15-10/h2-5,10H,1H3,(H,11,13)

InChI Key

UPZQKQYNCLTMCB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(=O)NC2=CC=CC=C2O1

Origin of Product

United States

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